1-(2,2-DIBROMOETHENYL)-4-NITROBENZENE
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Overview
Description
1-(2,2-DIBROMOETHENYL)-4-NITROBENZENE is an organic compound characterized by the presence of nitro and dibromo substituents on a styrene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2,2-DIBROMOETHENYL)-4-NITROBENZENE can be synthesized through several methods. One common approach involves the bromination of 4-nitrostyrene. The reaction typically uses bromine in the presence of a solvent such as carbon tetrachloride or chloroform. The reaction conditions include maintaining a low temperature to control the reaction rate and prevent over-bromination .
Industrial Production Methods
In an industrial setting, the production of 4-nitro-beta,beta-dibromostyrene may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
1-(2,2-DIBROMOETHENYL)-4-NITROBENZENE undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form different products depending on the oxidizing agent used.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Reduction: Lithium aluminum hydride or hydrogen gas with a catalyst.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Products with different functional groups replacing the bromine atoms.
Reduction: 4-Amino-beta,beta-dibromostyrene.
Oxidation: Various oxidized derivatives depending on the conditions.
Scientific Research Applications
1-(2,2-DIBROMOETHENYL)-4-NITROBENZENE has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-nitro-beta,beta-dibromostyrene involves its interaction with molecular targets through its nitro and dibromo functional groups. The nitro group can participate in redox reactions, while the dibromo groups can undergo substitution reactions. These interactions can modulate biological pathways and chemical processes.
Comparison with Similar Compounds
Similar Compounds
4-Nitrostyrene: Lacks the dibromo substituents, making it less reactive in certain substitution reactions.
4-Nitro-alpha,beta-dibromostyrene: Similar structure but with different positioning of the bromine atoms, leading to different reactivity and applications.
Uniqueness
1-(2,2-DIBROMOETHENYL)-4-NITROBENZENE is unique due to the presence of both nitro and dibromo groups on the styrene backbone, which imparts distinct chemical reactivity and potential for diverse applications in research and industry.
Properties
Molecular Formula |
C8H5Br2NO2 |
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Molecular Weight |
306.94 g/mol |
IUPAC Name |
1-(2,2-dibromoethenyl)-4-nitrobenzene |
InChI |
InChI=1S/C8H5Br2NO2/c9-8(10)5-6-1-3-7(4-2-6)11(12)13/h1-5H |
InChI Key |
FLWBELGVSNXZJF-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C=C(Br)Br)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1C=C(Br)Br)[N+](=O)[O-] |
Origin of Product |
United States |
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